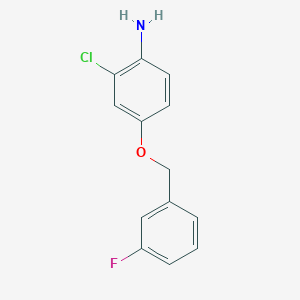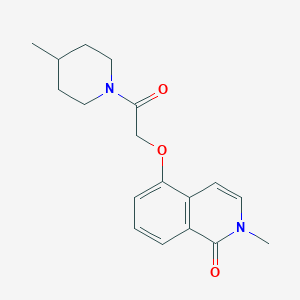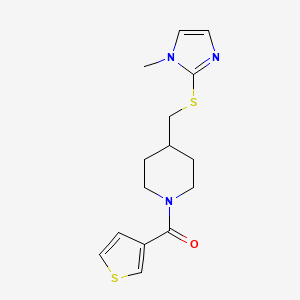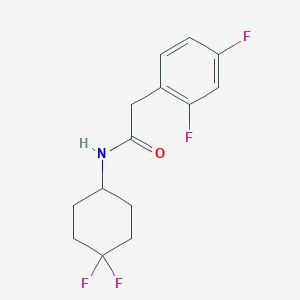
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid (CPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPC has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has also been shown to disrupt the cell membrane of bacteria, leading to their death. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to scavenge free radicals and inhibit inflammatory mediators, leading to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the disruption of bacterial cell membranes, and the scavenging of free radicals. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has several advantages for lab experiments, including its high purity and stability. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid can also be synthesized using different methods, allowing for optimization of yields. However, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid, including the development of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid-based drugs for cancer therapy and antimicrobial agents. Additionally, further studies are needed to understand the mechanisms underlying 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid's antioxidant and anti-inflammatory properties. Moreover, the optimization of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid synthesis methods and the development of new methods for 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid synthesis are also potential future directions for research on 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid.
Conclusion:
In conclusion, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has shown promising results in inhibiting cancer cell growth, antimicrobial activity, and antioxidant and anti-inflammatory properties. However, further research is needed to fully understand 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid's potential and limitations.
Méthodes De Synthèse
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 5-chloro-2-amino-1H-imidazole-4-carboxylic acid with phenyl isocyanate and then with methyl chloroformate. Another method involves the reaction of 5-chloro-2-amino-1H-imidazole-4-carboxylic acid with phenyl isocyanate and then with ethyl chloroformate. These methods have been optimized to obtain high yields of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid.
Applications De Recherche Scientifique
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has also been studied for its antimicrobial properties, showing promising results against various bacterial strains. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
5-chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-9-8(10(17)18)14-11(15-9)16-12(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWLWHCZUPTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=C(N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)
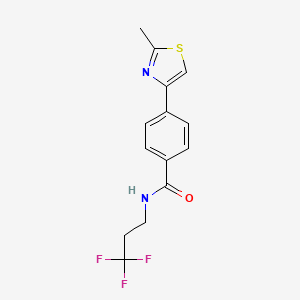
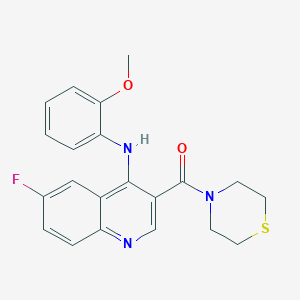
![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)
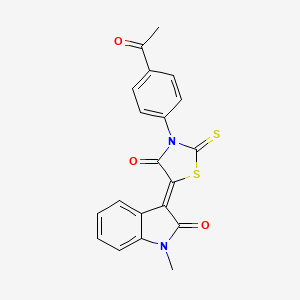
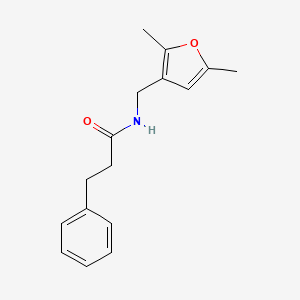
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)
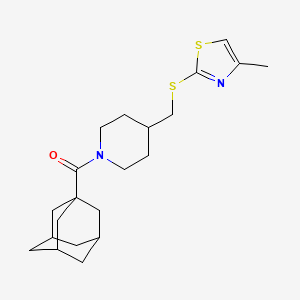
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
